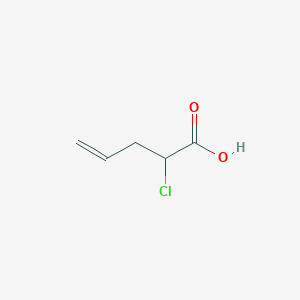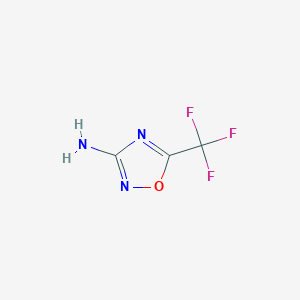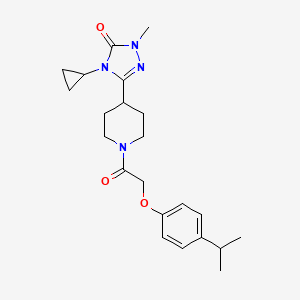
4-cyclopropyl-3-(1-(2-(4-isopropylphenoxy)acetyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyclopropyl-3-(1-(2-(4-isopropylphenoxy)acetyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C22H30N4O3 and its molecular weight is 398.507. The purity is usually 95%.
BenchChem offers high-quality 4-cyclopropyl-3-(1-(2-(4-isopropylphenoxy)acetyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-cyclopropyl-3-(1-(2-(4-isopropylphenoxy)acetyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
The compound has been a subject of interest in the synthesis and structural analysis within the domain of organic chemistry. Studies involve the investigation of its synthesis pathways, crystalline structure, and potential for forming various derivatives. For instance, research has explored the synthesis and crystal structure of related 1,2,4-triazole derivatives, demonstrating the compound's role in forming structurally complex molecules with potential biological activities (Şahin et al., 2014). Such studies are crucial for understanding the fundamental properties and potential applications of this compound in various scientific fields.
Antimicrobial Activities
The compound and its derivatives have been evaluated for their antimicrobial properties. Research on new 1,2,4-triazole derivatives, including structures related to the mentioned compound, has shown that some possess good or moderate activities against various microorganisms, highlighting their potential as antimicrobial agents. This suggests that modifying the core structure could lead to new, effective antimicrobial compounds (Bektaş et al., 2007).
Fluorescent Properties
The fluorescent behavior of compounds structurally related to 4-cyclopropyl-3-(1-(2-(4-isopropylphenoxy)acetyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one has been a topic of research. Studies on the synthesis of 4-acetyl-5-methyl-1,2,3-triazole regioisomers reveal that these compounds exhibit fluorescent behavior, which can be utilized in developing novel fluorescent markers or probes in biochemical and medical research (Kamalraj et al., 2008).
Anti-arrhythmic Activity
Investigations into the pharmacological applications of 1,2,4-triazole derivatives have also covered their potential anti-arrhythmic activity. The synthesis and evaluation of some piperidine-based derivatives, for instance, have demonstrated significant anti-arrhythmic effects, suggesting that compounds within this chemical family could be promising candidates for developing new anti-arrhythmic medications (Abdel‐Aziz et al., 2009).
Herbicidal Applications
Research extends into the agrochemical field, where derivatives of the mentioned compound are explored for their herbicidal efficacy. Aryloxy acids, structurally related to the compound , have been used as herbicides, demonstrating the potential of such compounds in agricultural applications to control weed growth effectively (Aizawa, 2001).
Propiedades
IUPAC Name |
4-cyclopropyl-2-methyl-5-[1-[2-(4-propan-2-ylphenoxy)acetyl]piperidin-4-yl]-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3/c1-15(2)16-4-8-19(9-5-16)29-14-20(27)25-12-10-17(11-13-25)21-23-24(3)22(28)26(21)18-6-7-18/h4-5,8-9,15,17-18H,6-7,10-14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSSIRPFTJNDGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCC(CC2)C3=NN(C(=O)N3C4CC4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

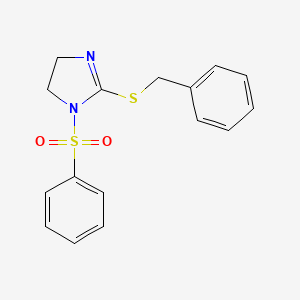
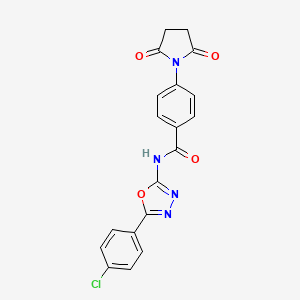
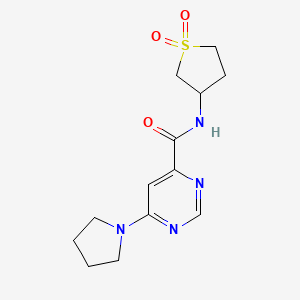
![2-Chloro-N-methyl-N-[(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]acetamide](/img/structure/B2355814.png)
![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2355818.png)
![1-[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B2355819.png)
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2355821.png)
![2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptan-1-yl]acetic acid](/img/structure/B2355822.png)
![4-isobutyl-1-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2355823.png)



